5-(Hydroxymethyl)-2-pyrazinecarboxylic acid
Description
Properties
IUPAC Name |
5-(hydroxymethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-3-4-1-8-5(2-7-4)6(10)11/h1-2,9H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQFJVDMXZEMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches for Pyrazine Core Construction
The pyrazine ring can be constructed via cyclization reactions using diamines and carbonyl-containing precursors. For example, CN1392143A describes the synthesis of 3-methylpyrazine from pyruvic aldehyde and o-phenylenediamine under sodium pyrosulfite catalysis. Adapting this method, substituting pyruvic aldehyde with a hydroxymethyl-containing aldehyde (e.g., glyceraldehyde) could yield a pyrazine intermediate with a hydroxymethyl group. Subsequent oxidation of a methyl or alcohol group to the carboxylic acid functionality would complete the synthesis.
Key reaction parameters include:
Hydroxymethylation via Nucleophilic Substitution
Introducing the hydroxymethyl group on a preformed pyrazine ring requires electrophilic activation. For instance, 5-bromo-2-cyanopyrazine could undergo nucleophilic substitution with benzyl alcohol, followed by deprotection to yield the hydroxymethyl group. A similar strategy is employed in CN103880757A for synthesizing 5-hydroxy-2-pyrimidinecarboxylic acid, where bromine is replaced with benzyloxy, which is later hydrolyzed.
Optimized conditions for substitution :
Oxidation of Hydroxymethyl to Carboxylic Acid
Controlled oxidation of the hydroxymethyl group to a carboxylic acid is critical. CN102190630A utilizes nitric acid (10–68%) with vanadium catalysts (e.g., V₂O₅) at 80–140°C to oxidize methyl groups in pyrazine derivatives. Adapting this for hydroxymethyl groups would require milder conditions to prevent over-oxidation.
Catalytic Systems and Reaction Optimization
Vanadium-Based Oxidation Catalysts
Vanadium catalysts demonstrate high efficiency in oxidizing pyrazine methyl groups. For example, CN102190630A reports a 99.5% yield of 5-methylpyrazine-2-carboxylic acid using V₂O₅ (0.1–0.2 wt%) and nitric acid. Adjusting the nitric acid concentration (10–68%) and reaction time (2–12 hours) allows precise control over the oxidation state.
Proposed adaptation for hydroxymethyl oxidation :
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Catalyst : V₂O₅ (0.1–0.3 wt%)
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Oxidant : Dilute HNO₃ (20–30%)
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Temperature : 60–80°C to minimize decarboxylation
Copper-Mediated Cross-Coupling Reactions
Protection-Deprotection Strategies
Benzyl Group Protection
Benzyl ethers are widely used to protect hydroxymethyl groups during synthesis. For example, CN103880757A employs benzyloxy protection in pyrimidine systems, which is later removed via acid hydrolysis (pH 3–4 using 1N HCl). Applying this to pyrazines would involve:
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Introducing benzyloxymethyl via CuI-catalyzed coupling.
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Oxidizing the methyl group to carboxylic acid.
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Deprotecting with HCl to yield the hydroxymethyl group.
Deprotection conditions :
Comparative Analysis of Synthetic Routes
Emerging Automated Synthesis Techniques
The PubMed study highlights an automated approach for 5-(hydroxymethyl)piperazin-2-ones using α-bromocarboxylic acids and Garner’s aldehyde. While targeting piperazinones, this method’s principles—automated reagent addition and temperature control—could streamline pyrazine synthesis. Key adaptations include:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to yield carboxylated derivatives.
-
Reagents/Conditions :
Esterification and Prodrug Formation
The carboxylic acid group forms esters, enhancing lipophilicity for biological applications .
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Reagents : Methanol/H<sub>2</sub>SO<sub>4</sub> (Fischer-Speier) or DCC (dicyclohexylcarbodiimide) for activated esters.
Decarboxylation
Decarboxylation occurs under thermal or basic conditions, though the hydroxymethyl group stabilizes the intermediate .
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Conditions : Heating >150°C or NaOH (4 M) at 80°C.
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Product : 5-(Hydroxymethyl)pyrazine (retains hydroxymethyl group, loses CO<sub>2</sub>) .
Glucuronidation and Sulfation
The hydroxymethyl group undergoes phase II metabolism:
| Conjugate Type | Enzymatic System | Detected in Urine |
|---|---|---|
| Glucuronide | Human liver microsomes | 12–18% of total dose |
| Sulfate | Cytosolic sulfotransferase | 8–14% of total dose |
Nucleophilic Substitution
The hydroxymethyl group can be activated for substitution:
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Chlorination : SOCl<sub>2</sub> converts -CH<sub>2</sub>OH to -CH<sub>2</sub>Cl.
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Amination : Reaction with NH<sub>3</sub> or amines yields -CH<sub>2</sub>NH<sub>2</sub> derivatives .
Carboxamide Formation
The carboxylic acid reacts with amines to form carboxamides, a key strategy in antitubercular drug design :
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Reagents : EDCI/HOBt, DMF, room temperature.
| Product | Amine Source | Activity (MIC vs Mtb) |
|---|---|---|
| 5-(Hydroxymethyl)-N-(4-nitrophenyl)pyrazine-2-carboxamide | 4-Nitroaniline | 5 μM |
Acetylation
The hydroxymethyl hydroxyl group is acetylated under mild conditions:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing complex pyrazine derivatives, which are crucial in developing new materials and catalysts.
- Reactivity Studies : Its hydroxymethyl group can be oxidized to form 2,5-pyrazinedicarboxylic acid or reduced to yield 5-(Hydroxymethyl)-2-pyrazinemethanol.
Biology
- Bioactive Potential : Research indicates that 5-(Hydroxymethyl)-2-pyrazinecarboxylic acid may exhibit antimicrobial and anticancer properties. Studies have shown its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways .
- Mechanism of Action : The compound may interfere with signaling pathways involved in cell proliferation and survival, making it a candidate for cancer treatment.
Medicine
- Drug Development : Investigated as a potential therapeutic agent against bacterial infections and cancer. Its structural properties allow for modifications that enhance bioactivity and selectivity against specific targets .
- Antimycobacterial Activity : Analogous compounds have shown promise against Mycobacterium tuberculosis, suggesting that derivatives of this compound could also be effective .
Industry
- Agrochemical Applications : Utilized in the formulation of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
- Material Science : The compound's unique properties make it suitable for creating novel metal-organic frameworks (MOFs), which have applications in catalysis and gas storage .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-pyrazinecarboxylic acid depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Similar Pyrazinecarboxylic Acid Derivatives
Structural and Substituent Effects
Pyrazinecarboxylic acids vary based on substituents at the 5-position, which significantly alter electronic distribution and intermolecular interactions:
Spectroscopic and Electronic Properties
Substituents perturb the electron density of the pyrazine ring, as evidenced by ¹³C-NMR chemical shifts :
- Alkali Metal Effects : In 2-pyrazinecarboxylate salts, electron density at C1, C2, and C3 increases (downfield shifts), while C4 shows decreased electron density (upfield shifts). Cesium and sodium salts exhibit similar shifts, suggesting comparable electronic perturbation .
Physicochemical Properties
- Solubility : Hydroxymethyl and hydroxyl derivatives show higher aqueous solubility compared to methyl or chloro analogs due to polar substituents .
Biological Activity
5-(Hydroxymethyl)-2-pyrazinecarboxylic acid (HM-PCA) is an organic compound characterized by its hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) functional groups attached to a pyrazine ring. Its molecular formula is C₆H₆N₂O₃, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of HM-PCA is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert effects by:
- Inhibiting Enzymatic Activity : HM-PCA can inhibit the activity of specific enzymes, disrupting essential metabolic pathways in bacteria and cancer cells. For instance, it may interfere with bacterial enzymes crucial for survival, leading to cell death.
- Modulating Signaling Pathways : In cancer research, HM-PCA has shown promise in inhibiting signaling pathways that regulate cell proliferation and survival, thereby potentially reducing tumor growth.
Antimicrobial Properties
Research indicates that HM-PCA possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those responsible for tuberculosis. The compound's structure allows it to penetrate bacterial cell walls, where it can disrupt metabolic processes.
- Minimum Inhibitory Concentration (MIC) : The MIC values for HM-PCA against Mycobacterium tuberculosis and other strains have shown promising results, suggesting its potential as a lead compound for developing new antimycobacterial agents .
Anticancer Potential
In addition to its antimicrobial properties, HM-PCA has been investigated for its anticancer effects. Studies have indicated that it can selectively inhibit the growth of tumorigenic cells while sparing healthy cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
- Case Studies : One study highlighted the compound's ability to inhibit the growth of hepatocellular carcinoma cells at concentrations as low as 10 µM without affecting non-tumorigenic cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of HM-PCA, a comparison with similar compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Pyrazinedicarboxylic acid | Two carboxylic acid groups | Stronger antibacterial properties |
| 5-(Hydroxymethyl)-2-furancarboxylic acid | Furan ring instead of pyrazine | Limited data on anticancer activity |
| 5-(Hydroxymethyl)-2-thiophenecarboxylic acid | Thiophene ring | Variable biological activity |
HM-PCA stands out due to the combination of both hydroxymethyl and carboxylic acid groups, which enhances its reactivity and biological activity compared to these related compounds.
Research Findings Summary
Recent studies have focused on synthesizing derivatives of HM-PCA to enhance its biological activity:
- Synthesis Techniques : Various synthetic routes have been developed for HM-PCA, including oxidation methods using potassium permanganate or chromium trioxide.
- Biological Evaluations : In vitro evaluations have confirmed its effectiveness against multiple strains of bacteria and cancer cell lines, providing a foundation for further drug development efforts .
- Future Directions : Ongoing research aims to explore the full potential of HM-PCA derivatives in clinical settings, particularly in treating resistant bacterial infections and specific types of cancer .
Q & A
Q. How can solubility and stability of 5-(Hydroxymethyl)-2-pyrazinecarboxylic acid be optimized for biological assays?
Methodological Answer:
- Solubility Optimization : Prepare stock solutions in DMSO (50 mg/mL via sonication) and dilute with biocompatible solvents like PEG300/Tween-80/saline (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) to achieve ≥2.5 mg/mL working concentrations. Adjust ratios based on assay compatibility .
- Stability : Store stock solutions at -80°C (2 years) or -20°C (1 year). Avoid repeated freeze-thaw cycles to prevent degradation. Monitor pH and ionic strength, as acidic/neutral aqueous solutions are prone to ionic equilibria affecting stability .
Q. What synthetic routes are viable for this compound?
Methodological Answer:
- Stepwise Synthesis :
- Chlorination : React 2,5-dimethylpyrazine with N-chlorosuccinimide to introduce reactive sites.
- Esterification : Convert intermediates to esters for protection.
- Oxidation : Use controlled oxidation (e.g., KMnO4 or biocatalytic methods) to form the carboxylic acid group.
- Hydroxymethylation : Introduce hydroxymethyl via hydroxylation or substitution reactions.
- Biocatalytic Approaches : Whole-cell biocatalysts (e.g., engineered bacteria) can improve regioselectivity and reduce byproducts .
Advanced Research Questions
Q. How does this compound behave as a ligand in transition metal complexes?
Methodological Answer:
- Coordination Studies :
- Solution Chemistry : Use potentiometric titration and spectroscopic techniques (EPR, FT-IR) to identify binding modes. The ligand forms mono- and bis-chelated complexes with vanadium(IV) oxide (VIVO), favoring trans isomers in aqueous solutions .
- Solid-State Characterization : Synthesize complexes like [VO(L)₂] (L = ligand) and analyze via X-ray crystallography. The hydroxymethyl group may participate in hydrogen bonding, influencing crystal packing .
- MOF Synthesis : React with lanthanide nitrates (e.g., Eu³⁺) and co-ligands (e.g., phenanthroline) to form 3D frameworks. Monitor porosity via BET analysis .
Q. What are the spectroscopic signatures of this compound in metabolic studies?
Methodological Answer:
- In Vivo Tracking : Use isotopic labeling (e.g., ¹⁴C or ³H) to trace metabolic pathways. In rats, co-administer caffeine to modulate hepatic metabolism and analyze plasma/tissue samples via LC-MS/MS .
- In Vitro Analysis : Employ NMR (¹H, ¹³C) to monitor ionic equilibria. The carboxylic acid group (pKa ~2.5) and hydroxymethyl moiety (pKa ~10–12) dictate protonation states under physiological pH .
Q. How can computational modeling predict the reactivity of this compound in drug design?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-311++G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Docking Studies : Dock the ligand into target proteins (e.g., mycobacterial enzymes) using AutoDock Vina. Prioritize derivatives with enhanced binding affinity (ΔG < -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
